[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid
Brand Name: Vulcanchem
CAS No.: 62848-53-7
VCID: VC2135057
InChI: InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16)
SMILES: C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl
Molecular Formula: C11H9ClN2O4
Molecular Weight: 268.65 g/mol

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid

CAS No.: 62848-53-7

Cat. No.: VC2135057

Molecular Formula: C11H9ClN2O4

Molecular Weight: 268.65 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid - 62848-53-7

Specification

CAS No. 62848-53-7
Molecular Formula C11H9ClN2O4
Molecular Weight 268.65 g/mol
IUPAC Name 2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Standard InChI InChI=1S/C11H9ClN2O4/c12-6-1-3-7(4-2-6)14-10(17)8(5-9(15)16)13-11(14)18/h1-4,8H,5H2,(H,13,18)(H,15,16)
Standard InChI Key UDOPITICNQWATG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1N2C(=O)C(NC2=O)CC(=O)O)Cl

Introduction

[1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid is a chemical compound with the molecular formula C11H9ClN2O4 and a molecular weight of 268.65 g/mol . It is also known by several synonyms, including 1-(p-Chlorophenyl)-2,5-dioxo-4H-imidazolidineacetic acid and 2-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid . This compound is part of the imidazolidine family, which is known for its diverse biological activities.

Synthesis and Applications

While specific synthesis methods for [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid are not detailed in the available literature, compounds with similar structures are often synthesized through reactions involving imidazolidine precursors and appropriate acylation or alkylation steps. The applications of this compound are not explicitly documented, but imidazolidine derivatives are generally explored for their potential in medicinal chemistry due to their diverse biological activities.

Biological and Pharmacological Activities

Although specific biological activities of [1-(4-Chloro-phenyl)-2,5-dioxo-imidazolidin-4-yl]-acetic acid are not reported, compounds with similar structures have been investigated for various pharmacological effects. For instance, imidazolidine derivatives have been studied for their potential as antiepileptic agents or in other therapeutic areas due to their ability to interact with biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator